molecular formula C17H12FN3O2S3 B2629743 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide CAS No. 477557-58-7

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide

Cat. No.: B2629743
CAS No.: 477557-58-7
M. Wt: 405.48
InChI Key: JUEPLLANRKMREJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorine atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Mechanism of Action

Preparation Methods

The synthesis of 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid derivatives . The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its anti-inflammatory and anticancer activities, contributing to drug discovery and development.

    Industry: Utilized in the synthesis of dyes, fungicides, and biocides due to its reactive thiazole ring

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

Compared to these compounds, 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-2-oxoethanethioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S3/c1-25-17-20-12-7-6-11(8-13(12)26-17)19-15(23)16(24)21-14(22)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,19,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPLLANRKMREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C(=S)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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